1-(4-Trifluoromethoxy-phenyl)-piperazine hydrochloride
Overview
Description
1-(4-Trifluoromethoxy-phenyl)-piperazine hydrochloride is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Trifluoromethoxy-phenyl)-piperazine hydrochloride typically involves the reaction of 4-trifluoromethoxy-aniline with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then converted to its hydrochloride salt form through the addition of hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Trifluoromethoxy-phenyl)-piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenyl-piperazine derivatives.
Scientific Research Applications
1-(4-Trifluoromethoxy-phenyl)-piperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with various biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Trifluoromethoxy-phenyl)-piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Trifluoromethoxy-phenyl)biguanide hydrochloride
- 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
- (1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride
Uniqueness: 1-(4-Trifluoromethoxy-phenyl)-piperazine hydrochloride is unique due to the presence of both the trifluoromethoxy group and the piperazine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be achievable with other similar compounds.
Biological Activity
Overview
1-(4-Trifluoromethoxy-phenyl)-piperazine hydrochloride is a compound that has garnered attention due to its unique chemical structure, which includes a trifluoromethoxy group and a piperazine ring. This combination is believed to impart distinct biological activities, making it a subject of interest in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride
- Molecular Formula : C11H13F3N2O·HCl
- Molecular Weight : 274.69 g/mol
The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The trifluoromethoxy group can significantly affect the binding affinity and selectivity of the compound towards these targets, modulating their activity. Research indicates that compounds with similar structures often exhibit psychotropic effects, potentially acting as antagonists or agonists at specific neurotransmitter receptors.
Pharmacological Applications
This compound has been investigated for several pharmacological applications:
- Antidepressant Activity : Preliminary studies suggest potential antidepressant properties, possibly through modulation of serotonin receptors.
- Antimicrobial Effects : Some derivatives have shown activity against various bacterial strains, indicating potential use in treating infections.
- CNS Activity : Research indicates possible central nervous system effects, warranting further exploration in neuropharmacology.
Case Studies and Experimental Data
- Antidepressant Activity : A study exploring the effects of piperazine derivatives on serotonin receptors found that modifications to the piperazine structure can enhance binding affinity, suggesting that this compound may have similar effects .
- Antimicrobial Activity : In vitro tests have demonstrated that compounds with trifluoromethoxy substitutions exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives showed inhibition zones against Staphylococcus aureus and Escherichia coli .
- CNS Effects : A study indicated that piperazine derivatives could influence mood and cognitive function by acting on neurotransmitter systems, supporting the hypothesis that this compound may have therapeutic potential in treating mood disorders .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
1-(4-Fluorophenyl)-piperazine | Structure | Antidepressant |
1-(4-Trifluoromethylphenyl)-piperazine | Structure | Antimicrobial |
1-(4-Methoxyphenyl)-piperazine | Structure | CNS stimulant |
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)17-10-3-1-9(2-4-10)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHKTRQNXZMHKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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